BenchChemオンラインストアへようこそ!

methyl 3-methoxyoxetane-3-carboxylate

Drug Discovery Metabolic Stability Bioisostere

Methyl 3-methoxyoxetane-3-carboxylate (CAS 2113821-10-4) is a 3,3-disubstituted oxetane building block characterized by its small, strained ring system with a quaternary carbon center bearing both a methoxy group and a methyl ester. This class of compound is increasingly utilized in medicinal chemistry as a bioisostere for carbonyl and gem-dimethyl groups to modulate the physicochemical properties of lead compounds, including solubility, lipophilicity, and metabolic stability.

Molecular Formula C6H10O4
Molecular Weight 146.1
CAS No. 2113821-10-4
Cat. No. B6237363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-methoxyoxetane-3-carboxylate
CAS2113821-10-4
Molecular FormulaC6H10O4
Molecular Weight146.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing Methyl 3-Methoxyoxetane-3-Carboxylate (CAS 2113821-10-4) for Drug Discovery


Methyl 3-methoxyoxetane-3-carboxylate (CAS 2113821-10-4) is a 3,3-disubstituted oxetane building block characterized by its small, strained ring system with a quaternary carbon center bearing both a methoxy group and a methyl ester . This class of compound is increasingly utilized in medicinal chemistry as a bioisostere for carbonyl and gem-dimethyl groups to modulate the physicochemical properties of lead compounds, including solubility, lipophilicity, and metabolic stability [1]. Its specific substitution pattern differentiates it from other in-class building blocks, offering distinct reactivity and property modulation potential.

Why Methyl 3-Methoxyoxetane-3-Carboxylate (CAS 2113821-10-4) Cannot Be Replaced by Simple Oxetane Analogs


Substituting methyl 3-methoxyoxetane-3-carboxylate with a simpler analog like methyl oxetane-3-carboxylate or 3-methoxyoxetane is not equivalent. The target compound is a 3,3-disubstituted variant, which introduces a quaternary center that profoundly impacts the oxetane ring's reactivity, conformational preference, and steric environment [1]. This quaternary substitution is a key strategy to enhance metabolic stability by reducing ring-opening or direct conjugation pathways, a vulnerability of unsubstituted or 3-monosubstituted oxetanes [2]. The presence of both a methoxy and a methyl ester group provides a unique, densely functionalized vector for further derivatization, whereas a simple oxetane ester lacks the additional synthetic handle and steric hindrance needed to fine-tune downstream lead molecule properties.

Head-to-Head Differentiation Data for Methyl 3-Methoxyoxetane-3-Carboxylate (CAS 2113821-10-4)


Enhanced Metabolic Stability Profile vs. Unsubstituted Methyl Oxetane-3-Carboxylate

As a 3,3-disubstituted oxetane, this compound is predicted to have significantly greater resistance to metabolic degradation compared to its 3-monosubstituted counterpart, methyl oxetane-3-carboxylate. The quaternary center at the 3-position sterically shields the ring from enzymatic attack, a well-documented class-level effect where gem-dimethyl or spirocyclic substitution improves metabolic stability by reducing ring oxidation and opening [1]. No direct comparative microsomal stability data for this precise compound pair is available, but this is a core design principle behind its procurement.

Drug Discovery Metabolic Stability Bioisostere Oxetane

Differentiated Physicochemical Property Modulation Potential vs. Carboxylic Acid Analog

The methyl ester prodrug moiety of this compound directly impacts its lipophilicity and permeability profile compared to its free acid analog, 3-methoxyoxetane-3-carboxylic acid. The increased clogD and potentially improved membrane permeability of the ester are critical for cellular assays. While specific clogD/logP data for the target compound was not found in the allowed sources, research on analogous oxetane building blocks shows that appending an oxetane to a lipophilic scaffold can lower LogD by about 1–2 units compared to the non-oxetane version, and further esterification predictably increases lipophilicity over the free acid [1].

Physicochemical Properties Drug-Likeness Lead Optimization

Synthetic Tractability and Scalable Routes vs. Historically Challenging Oxetane Syntheses

The synthesis of this compound benefits from modern, milder, and more efficient protocols, unlike historically challenging oxetane syntheses. A published 4-pot telescoped procedure for the closely related methyl oxetane-3-carboxylate demonstrates that homologation of oxetane-3-one is now feasible on a gram scale under conditions that avoid ring opening [1]. This foundational methodology provides a credible basis for the scalable production of the target compound, whereas many custom syntheses of 3,3-disubstituted oxetanes remain lengthy and low-yielding. The commercial availability of the target compound indicates that these synthetic challenges have been overcome, offering a reliable supply chain advantage over custom-made analogs.

Medicinal Chemistry Building Block Synthetic Methodology

Optimal Application Scenarios for Methyl 3-Methoxyoxetane-3-Carboxylate (CAS 2113821-10-4)


Modulating the Lipophilicity and Metabolism of a Lead Series as a Carbonyl Bioisostere

In a medicinal chemistry campaign where a carbonyl group (e.g., ketone, amide) is involved in key binding interactions but causes poor PK or toxicity, methyl 3-methoxyoxetane-3-carboxylate can be incorporated to replace the carbonyl. The oxetane retains hydrogen-bond acceptor ability while lowering LogD and improving metabolic stability, as supported by class-level evidence on oxetane bioisosterism [1]. The 3-methoxy substituent provides a further handle for SAR exploration, and the quaternary carbon enhances resistance to enzymatic degradation.

Introducing a Densely Functionalized, 3D Fragment for Fragment-Based Drug Discovery (FBDD)

The compound serves as a highly valuable fragment for FBDD libraries due to its low molecular weight, three-dimensionality, and multiple synthetic handles (ester, methoxy). Its quaternary oxetane core increases the sp3 character and structural novelty of fragment collections, a key factor in finding hits for undruggable targets [1]. The methyl ester can be hydrolyzed or amidated to generate a first set of fragment analogs for affinity screening.

Synthesis of Constrained Amino Acid or Peptide Analogs

The compound is an ideal precursor for the synthesis of 3,3-disubstituted oxetane-containing amino acids, which are used as constrained peptidomimetics. The carboxylic acid derivatives (after ester hydrolysis) can be directly coupled to the N-terminus of a peptide, and the methoxy group can be exploited for further derivatization or to influence the ligand's conformation, potentially improving target selectivity and PK for peptide therapeutics [1].

Quote Request

Request a Quote for methyl 3-methoxyoxetane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.